molecular formula C7H6ClN3S B1415154 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine CAS No. 872059-27-3

7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine

Cat. No. B1415154
CAS RN: 872059-27-3
M. Wt: 199.66 g/mol
InChI Key: KIXSIGPHKDVKFA-UHFFFAOYSA-N
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Description

“7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine” is a chemical compound with the molecular formula C7H6ClN3S . It has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a protein that has emerged as a possible treatment option for various cancer types .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a fused bicyclic 5,6 heterocycle . The structure has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

The compound has the molecular formula C7H6ClN3S and an average mass of 199.661 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine derivatives have been synthesized through various methods. For instance, the cyclodehydration of 5-(carboxymethyl)amino-substituted pyrimidines using acid anhydrides has been used for the synthesis of novel mesoionic imidazo[1,2-c]pyrimidin-3-one compounds (Edstrom, Wei, & Gordon, 1994).
  • Chemical Reactivity : Studies on the reactivity of these compounds include exploring the replacement of 5-methylthio over a 7-chloro substituent, indicating specific reactivity patterns depending on substituents present in the compound (Edstrom, Wei, & Gordon, 1994).

Biological Activity

  • Cytokinin-like Activity : Some derivatives of 7-Chloro-imidazo[1,2-c]pyrimidines have been tested for cytokinin-like activity in various tests, such as expansion of cucumber etiolated cotyledons and formation of chlorophyll in etiolated cotyledons of cucumber (Branca, Maggiali, Morini, Ronchini, Ricci, & Scoccianti, 1986).
  • Effect on Tobacco Callus Cultures : In research on tobacco callus cultures, certain 7-chloro-imidazo[1,2-c]pyrimidines were found to show cytokinin and anticytokinin-like activity, influencing cell division and multiplication (Ricci, Scoccianti, & Branca, 1988).

Structural Studies and Applications

  • Aromaticity and Structural Analysis : NMR (Nuclear Magnetic Resonance) and UV (Ultraviolet) absorption spectra have been used to analyze the aromaticity and structure of certain imidazo[1,2-c]pyrimidine derivatives (Noell & Robins, 1964).
  • X-ray Crystal Structures : The X-ray crystal structures of some derivatives have been examined, providing insights into their molecular conformation and stability (Edstrom, Wei, & Gordon, 1994).

Future Directions

The World Health Organization has taken the initiative to develop new TB drugs, recognizing imidazopyridine, an important fused bicyclic 5,6 heterocycle, as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests that “7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine” and similar compounds may have potential future applications in drug development.

Biochemical Analysis

Biochemical Properties

7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . By binding to the active site of these enzymes, this compound can modulate their activity and influence biochemical pathways. Additionally, this compound may interact with proteins involved in cell signaling, further affecting cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, this compound may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors . By binding to the active sites of enzymes, it can inhibit or activate their activity, leading to downstream effects on biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to its degradation. In in vitro and in vivo studies, this compound has shown sustained effects on cellular function, indicating its potential for long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues. Additionally, binding proteins may sequester this compound within certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

properties

IUPAC Name

7-chloro-5-methylsulfanylimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-6-9-2-3-11(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXSIGPHKDVKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=NC=CN21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654638
Record name 7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

872059-27-3
Record name 7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

75 g (427 mmol) of 4-amino-6-chloro-2-(methylthio)pyrimidine are dissolved in 3000 ml of dioxane and 750 ml of water. 101.05 g (597.81 mmol) of bromoacetaldehyde dimethyl acetal are added, and the mixture is heated under reflux for 24 h. After the reaction is complete, the dioxane is removed in vacuo and the aqueous suspension is suspended in THF, filtered with suction and washed with some THF. Drying of the solid at 40° C. under high vacuum results in 56.5 g (66% of theory) of the product.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
101.05 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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